Chlorodimethyl(2-phenylpropan-2-yl)silane

Kinetic Selectivity Protecting Group Installation Dispersion Energy Donor Groups

Chlorodimethyl(2-phenylpropan-2-yl)silane (CAS 118740-38-8), systematically named chloro(dimethyl)(2-phenylpropan-2-yl)silane, is a tertiary alkyl-aryl substituted organosilicon reagent with the molecular formula C₁₁H₁₇ClSi. It belongs to the broader class of chlorotriorganosilanes and is structurally defined by a silicon center bonded to two methyl groups and a bulky 2-phenylpropan-2-yl (cumyl) substituent.

Molecular Formula C11H17ClSi
Molecular Weight 212.79 g/mol
CAS No. 118740-38-8
Cat. No. B043798
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameChlorodimethyl(2-phenylpropan-2-yl)silane
CAS118740-38-8
Molecular FormulaC11H17ClSi
Molecular Weight212.79 g/mol
Structural Identifiers
SMILESCC(C)(C1=CC=CC=C1)[Si](C)(C)Cl
InChIInChI=1S/C11H17ClSi/c1-11(2,13(3,4)12)10-8-6-5-7-9-10/h5-9H,1-4H3
InChIKeySUMFNCSNBLYOEK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Chlorodimethyl(2-phenylpropan-2-yl)silane (CAS 118740-38-8): A Sterically Defined Silyl Chloride for Controlled Hydroxyl Protection


Chlorodimethyl(2-phenylpropan-2-yl)silane (CAS 118740-38-8), systematically named chloro(dimethyl)(2-phenylpropan-2-yl)silane, is a tertiary alkyl-aryl substituted organosilicon reagent with the molecular formula C₁₁H₁₇ClSi. It belongs to the broader class of chlorotriorganosilanes and is structurally defined by a silicon center bonded to two methyl groups and a bulky 2-phenylpropan-2-yl (cumyl) substituent. This unique substitution pattern confers a specific steric and electronic profile that differentiates its reactivity and the stability of the resulting silyl ethers from smaller aliphatic analogs like tert-butyldimethylsilyl chloride (TBDMSCl) [1] or purely aromatic analogs like dimethylphenylsilyl chloride [2]. Its primary use is as a protecting group reagent for alcohols, amines, and thiols, where the resulting silyl ethers can be removed under controlled acidic or fluoride-based conditions.

Why Chlorodimethyl(2-phenylpropan-2-yl)silane Cannot Be Interchanged with Generic Silyl Chlorides


The steric bulk and electronic nature of the silicon substituents are the primary determinants of a silyl protecting group's installation rate, selectivity, and subsequent deprotection conditions. Generic substitution of Chlorodimethyl(2-phenylpropan-2-yl)silane with less bulky reagents like TMSCl or TBDMSCl fails because their reaction rates do not scale linearly with steric hindrance; a 2018 study demonstrated that larger silyl chlorides can react up to four times faster with size-matched, bulky alcohols through stabilizing dispersion interactions, an effect entirely absent for smaller silylating agents [1]. Conversely, substitution with reagents of similar steric bulk but different electronic character, such as dimethylphenylsilyl chloride, results in silyl ethers with dramatically different acid-lability profiles, compromising chemoselectivity in complex molecule synthesis [2]. This compound occupies a specific chemical space where its mixed aryl/alkyl substitution provides a unique balance of kinetic accessibility and product stability that generic alternatives cannot replicate.

Quantitative Evidence for Selecting Chlorodimethyl(2-phenylpropan-2-yl)silane Over Closest Analogs


Rate Acceleration in Silylation Through Matched Aryl-Dispersion Interactions vs. TBDMSCl

Chlorodimethyl(2-phenylpropan-2-yl)silane, a large DED silyl chloride, has been shown to react with up to a four-fold rate acceleration compared to its smaller analog, tert-butyldimethylsilyl chloride (TBDMSCl), when silylating a size-matched, bulky secondary alcohol. This effect is driven by attractive London dispersion interactions between the cumyl group of the reagent and large aromatic moieties on the alcohol, a stabilizing interaction that is structurally impossible for TBDMSCl [1].

Kinetic Selectivity Protecting Group Installation Dispersion Energy Donor Groups

Orthogonal Acid Stability for Solid-Phase Peptide Synthesis vs. Trimethylsilyl (TMS) Group

A silyl ether linker incorporating the (α,α-dimethylbenzyl)dimethylsilyl group, which is directly derived from Chlorodimethyl(2-phenylpropan-2-yl)silane, demonstrated superior stability under iterative Fmoc-based solid-phase peptide coupling conditions (20% piperidine in DMF) compared to a trimethylsilyl (TMS) linker. The TMS group is known to be cleaved under these basic conditions, whereas the bulkier (α,α-dimethylbenzyl)dimethylsilyl group remained intact, allowing for complete peptide elongation before final fluoridolytic cleavage [1].

Solid-Phase Synthesis Glycopeptide Chemistry Orthogonal Protecting Group Strategy

Tunable Hydrolytic Stability via Mixed Alkyl/Aryl Substituents

The acid- and base-catalyzed hydrolysis rates of trialkylsilyl ethers can be quantitatively predicted using Taft's steric (Es) and electronic (σ*) parameters. The (α,α-dimethylbenzyl)dimethylsilyl group derived from this compound incorporates both aliphatic (Es) and aromatic (σ*) influences, placing its predicted hydrolysis rate constant between those of purely aliphatic groups like TBDMS and purely aromatic ones like dimethylphenylsilyl. This allows for a predictable, tunable deprotection profile not achievable with either simpler analog [1].

Quantitative Structure-Activity Relationship (QSAR) Hydrolytic Stability Silyl Ether Deprotection

Validated Application Scenarios for Chlorodimethyl(2-phenylpropan-2-yl)silane


Rapid Protection of Sterically Congested Secondary Alcohols in Large Aromatic Substrates

Based on the established rate acceleration through matched DED-groups, Chlorodimethyl(2-phenylpropan-2-yl)silane is the preferred protecting group reagent for secondary alcohols located within or near large aromatic systems. In such scenarios, the use of TBDMSCl often leads to impractically slow reactions or incomplete conversion, whereas this compound's cumyl group engages in stabilizing dispersion forces with the substrate, enabling a faster and higher-yielding installation of the silyl protecting group [1]. This is particularly relevant for intermediates in the synthesis of polycyclic natural products or complex active pharmaceutical ingredients (APIs).

Orthogonal Linker for Solid-Phase Synthesis of Glycopeptides and Peptides

This compound is a critical precursor for the synthesis of an acid/base-stable silyl linker for solid-phase peptide synthesis. The resulting (α,α-dimethylbenzyl)dimethylsilyl ether linkage withstands iterative Fmoc-deprotection cycles (20% piperidine) and coupling steps, providing a robust, traceless linker. This orthogonal stability is a key differentiator from TMS-based linkers, which are prematurely cleaved, making the procurement of this reagent essential for synthesizing complex glycopeptides via a side-chain anchoring approach [2].

Intermediate Stability Silyl Protection in Multi-Step Organic Synthesis

When a total synthesis requires a hydroxyl protecting group with hydrolytic stability intermediate between the very labile dimethylphenylsilyl (DMPS) ether and the highly robust TBDMS ether, this compound is the reagent of choice. As predicted by QSAR models based on Taft parameters, the (α,α-dimethylbenzyl)dimethylsilyl ether fills this specific kinetic gap, enabling chemists to design selective deprotection sequences where this group can be removed under mildly acidic conditions while a TBDMS ether survives, or where it survives conditions that cleave a DMPS group, thus providing three-tiered deprotection orthogonal control [3].

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